(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of dimethylamino groups, a fluorophenyl group, and a butenamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Fluorophenyl Intermediate:
Dimethylamino Group Introduction: The dimethylamino groups are introduced via nucleophilic substitution reactions, where dimethylamine reacts with suitable electrophilic intermediates.
Butenamide Formation: The final step involves the formation of the butenamide moiety through condensation reactions, typically using acylating agents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride, can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the dimethylamino and fluorophenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino and fluorophenyl groups play crucial roles in its binding affinity and reactivity. The molecular targets may include enzymes, receptors, and other biomolecules, leading to various biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-Butenedioic Acid Compound with N-[2-(2-chlorophenyl)-1,1-dimethyl-2-oxoethyl]-N-methyl-2-(1-piperidinyl)acetamide
- Coumarin, Trans-cinnamaldehyde, Trans-cinnamic acid, and 2-Methoxycinnamaldehyde
Uniqueness
(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O/c1-12(18-16(21)7-6-10-19(2)3)14-11-13(17)8-9-15(14)20(4)5/h6-9,11-12H,10H2,1-5H3,(H,18,21)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHIJPIFFGNLCV-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)NC(=O)C=CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)NC(=O)/C=C/CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.